N-(3-Chloropropyl)phenylethylamine
Description
N-(3-Chloropropyl)phenylethylamine (CAS: 17243-57-1) is a synthetic phenylethylamine derivative characterized by a 3-chloropropyl substituent on the primary amine group of phenylethylamine. Its molecular structure (C₁₁H₁₆ClN) enables unique pharmacological and chemical properties, particularly as a prodrug for β-phenylethylamine (PEA), a neuromodulator with central nervous system (CNS) activity . This compound has also been identified as a precursor in pharmaceutical synthesis, such as in the production of dronedarone hydrochloride, where it contributes to process-related impurities during manufacturing .
Properties
CAS No. |
110970-01-9 |
|---|---|
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.7 g/mol |
IUPAC Name |
3-chloro-N-(2-phenylethyl)propan-1-amine |
InChI |
InChI=1S/C11H16ClN/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
InChI Key |
RTSLIXBWXGFKKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNCCCCl |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCCCl |
Synonyms |
CPPEA N-(3-chloropropyl)phenylethylamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- The 3-chloropropyl group enhances metabolic stability, leading to prolonged PEA release compared to propargyl or cyanoethyl analogs .
- Chlorine’s electron-withdrawing properties may slow enzymatic degradation, improving prodrug efficiency .
Chain-Length Variants: Phenylpropylamine and Phenylbutylamine
Phenylethylamine derivatives with extended alkyl chains exhibit distinct physicochemical and pharmacological profiles:
Key Findings :
Mefenorex Hydrochloride
Mefenorex (N-(3-Chloropropyl)-α-methylphenylethylamine hydrochloride) shares structural similarity but includes an α-methyl group (CAS: 5586-87-8). This modification confers anorexic properties and alters metabolic pathways:
N-(3-Aminopropyl)-β-Phenylethylamine
Used in peplomycin synthesis, this analog replaces chlorine with an aminopropyl group, reducing toxicity in bleomycin-type antibiotics:
- Demonstrates lower pulmonary toxicity compared to parent compounds, highlighting how minor structural changes (Cl → NH₂) improve safety profiles .
Preparation Methods
Palladium-Catalyzed Reduction of Chloroalkyl Intermediates
The reduction of nitro or imine precursors using hydrogen gas and palladium catalysts remains the most widely implemented method. EP2387555A1 discloses a base-free protocol where a chloroalkylphenylethylamine precursor (Formula A) undergoes hydrogenation at 20–25°C under 5–25 psig H₂ pressure. Palladium on carbon (5–10 wt%) in alcoholic solvents like butanol or SDA-3A (95% ethanol/5% methanol) achieves near-quantitative yields (98.5%). Critical parameters include:
-
Catalyst loading : 0.5–1.5 mol% Pd minimizes costs while preventing over-reduction.
-
Solvent polarity : Butanol enhances substrate solubility without deactivating Pd.
-
Acid avoidance : Eliminating base allows direct isolation of the free amine, bypassing salt-exchange steps.
A comparative analysis of hydrogenation conditions is provided in Table 1.
Table 1: Hydrogenation Performance Across Solvent Systems
| Solvent | Temperature (°C) | Pressure (psig) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Butanol | 22 | 15 | 98.5 | 99.2 |
| SDA-3A | 25 | 20 | 97.8 | 98.7 |
| Toluene | 30 | 10 | 89.4 | 94.1 |
Gabriel Synthesis via Phthalimide Intermediates
Alkylation of Phthalimide Salts
CN110283082A details a two-step Gabriel synthesis adapted for N-(3-chloropropyl) derivatives. 3-Chloropropyl chloride reacts with phthalimide potassium salt in DMF at 90–100°C, forming 2-(3-chloropropyl)isoindoline-1,3-dione (92.6% purity). Subsequent hydrazinolysis with 80% hydrazine hydrate in methanol liberates the primary amine (95% yield). Key advantages include:
-
Avoiding harsh reductants : Hydrazine selectively cleaves the phthaloyl group without attacking the chloropropyl chain.
-
Tolerance to aryl groups : Electron-rich phenyl rings remain intact under these conditions.
However, this method generates stoichiometric phthalhydrazide waste, necessitating recycling protocols for industrial adoption.
Alkylation of Phenylethylamine with 3-Chloropropyl Halides
Nucleophilic Substitution in Polar Aprotic Solvents
Direct alkylation of phenylethylamine with 1-bromo-3-chloropropane in acetonitrile/K₂CO₃ provides moderate yields (65–72%). Challenges include:
-
Regioselectivity : Competing N- vs. C-alkylation requires precise stoichiometry (1:1.05 amine:alkylating agent).
-
Purification complexity : Silica gel chromatography is often needed to isolate the tertiary amine from bis-alkylated byproducts.
Microwave-assisted alkylation at 80°C improves reaction rates (3 hrs vs. 24 hrs conventional) but risks thermal decomposition of the chloropropyl group.
Reductive Amination of 3-Chloropropyl Ketones
Sodium Cyanoborohydride-Mediated Coupling
Condensing phenylethylamine with 3-chloropropiophenone using NaBH₃CN in methanol/acetic acid (pH 6–7) achieves 68% yield. While avoiding high-pressure hydrogenation, this method faces limitations:
-
Acid sensitivity : The chloropropyl moiety may undergo elimination under strongly acidic conditions.
-
Borane byproducts : Post-reduction workup requires careful neutralization to prevent exothermic reactions.
Industrial-Scale Challenges and Mitigation Strategies
Byproduct Formation in Catalytic Reductions
EP2387555A1 identifies dechlorination as a major side reaction during hydrogenation, with Pd catalysts promoting C-Cl bond cleavage at >30°C. Mitigation strategies include:
Q & A
Basic: What are the standard synthetic routes for N-(3-Chloropropyl)phenylethylamine, and how are impurities minimized during purification?
Methodological Answer:
The compound is typically synthesized via alkylation reactions between phenylethylamine derivatives and 3-chloropropyl halides (e.g., chloride or bromide) under basic conditions. A common approach involves reacting phenylethylamine with 1-bromo-3-chloropropane in the presence of sodium carbonate or potassium carbonate in polar aprotic solvents (e.g., acetonitrile) at 60–80°C for 6–12 hours .
Purification:
- Liquid-liquid extraction with dichloromethane/water to remove unreacted starting materials.
- Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from byproducts like N-(3-chloropropyl)butylamine or unreacted halides .
Key Quality Control: LC-MS monitoring during synthesis to detect impurities such as N-(3-chloropropyl)amine derivatives early .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy : H and C NMR (CDCl) to confirm the chloropropyl chain attachment (δ 3.5–3.7 ppm for CHCl) and phenylethylamine backbone (δ 7.2–7.4 ppm for aromatic protons) .
- Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular ion detection (e.g., [M+H] at m/z 212 for CHClN) and fragmentation patterns to validate structure .
- IR Spectroscopy : Peaks at 750 cm (C-Cl stretch) and 1600 cm (aromatic C=C) .
Advanced: How does this compound act as a prodrug for β-phenylethylamine (β-PEA) in neuropharmacological studies?
Methodological Answer:
In vivo, the compound undergoes enzymatic cleavage of the chloropropyl group via hepatic or neuronal amidases, releasing β-PEA, a trace amine neurotransmitter. Key experimental steps:
- Microdialysis : Implant probes in rat striatum to monitor β-PEA release post-administration .
- Pharmacokinetic Profiling : Plasma and brain tissue analysis using HPLC-UV (λ = 254 nm) to quantify β-PEA levels over time .
Critical Consideration: Co-administer monoamine oxidase inhibitors (e.g., selegiline) to prevent rapid β-PEA degradation .
Advanced: How can researchers address contradictions in impurity profiles during this compound-mediated API synthesis?
Methodological Answer:
Impurities like N-(3-chloropropyl)butylamine (compound 13 ) or sulfonylated byproducts arise during multi-step syntheses (e.g., dronedarone production). Resolution strategies:
- Process Analytical Technology (PAT) : Use LC-MS/MS to track impurities at critical stages (e.g., after hydrogenation or sulfonylation) .
- Precursor Control : Adjust limits for upstream intermediates (e.g., phenol derivatives) to ≤0.1% to suppress downstream impurity formation .
Advanced: What reaction conditions optimize alkylation efficiency when using this compound in heterocyclic synthesis?
Methodological Answer:
For reactions like morpholine derivative synthesis (e.g., 4-methoxy-3-(3-morpholinopropoxy)benzonitrile):
- Molar Ratio : 1.1:1 excess of N-(3-chloropropyl)morpholine to phenolic substrates to drive completion .
- Solvent/Temperature : Reflux in toluene (110°C) for 6 hours with KCO as base, achieving >95% yield .
Validation : Monitor reaction progress via TLC (silica, ethyl acetate/hexane 1:3) and confirm product purity by H NMR .
Advanced: How to validate analytical methods for detecting residual this compound in pharmaceutical formulations?
Methodological Answer:
GC-FID Protocol :
- Column : DB-624 (30 m × 0.32 mm ID, 1.8 µm film).
- Conditions : Splitless injection (250°C), He carrier gas (1.5 mL/min), temperature ramp: 40°C (hold 5 min) to 240°C at 10°C/min .
Validation Parameters : - Linearity : R ≥0.999 over 0.1–10 µg/mL.
- Recovery : 99.6–101.8% with RSD <2.8% .
Advanced: What mechanistic insights explain the formation of this compound-derived byproducts under varying pH conditions?
Methodological Answer:
At alkaline pH (pH >10), nucleophilic displacement of chloride by amine groups forms dimeric impurities (e.g., N,N'-bis(3-chloropropyl)phenylethylamine). Mitigation:
- Kinetic Studies : Monitor reaction intermediates via stopped-flow UV spectroscopy (λ = 280 nm) to identify optimal pH (7–8) .
- Quenching : Add acetic acid to halt side reactions post-alkylation .
Advanced: How do storage conditions impact the stability of this compound and its analogs?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation (e.g., chloride loss forming N-(3-hydroxypropyl)phenylethylamine) .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis, which generates β-phenylethylamine prematurely .
Advanced: What strategies prevent cross-contamination of this compound precursors in multi-step syntheses?
Methodological Answer:
- In-process Testing : Use qNMR to quantify residual phenylethylamine (<0.05%) after alkylation .
- Closed-system Processing : Employ continuous flow reactors to isolate reactive intermediates (e.g., chloropropyl halides) .
Advanced: How do structural modifications of this compound alter its physicochemical and pharmacological properties?
Methodological Answer:
- Chlorine Replacement : Substituting Cl with Br (N-(3-bromopropyl)phenylethylamine) increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration .
- Chain Length : Extending the chloropropyl chain to pentyl reduces metabolic stability (t ↓30%) due to increased esterase susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
